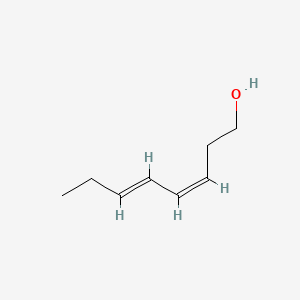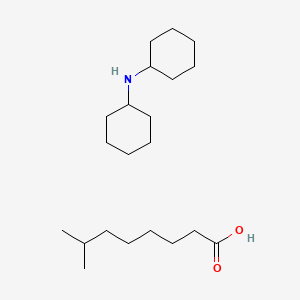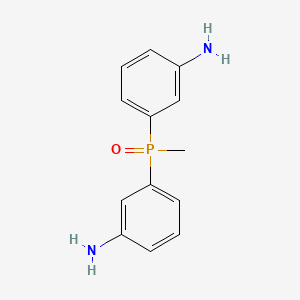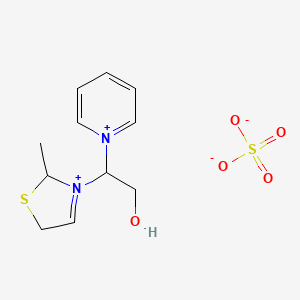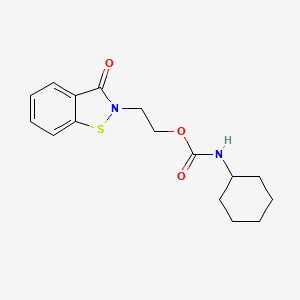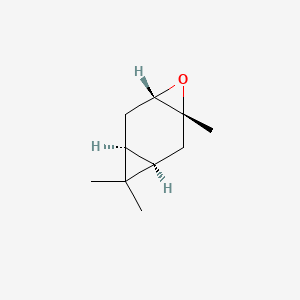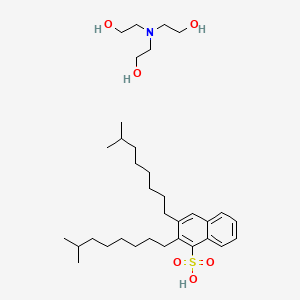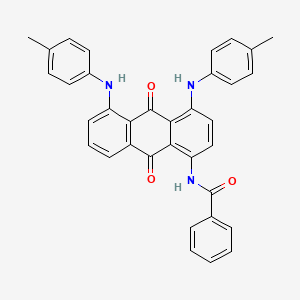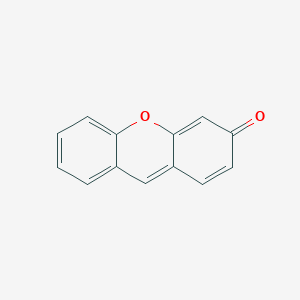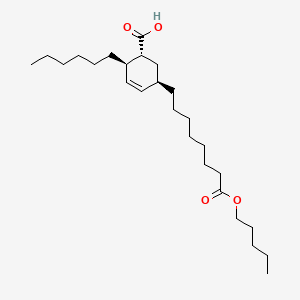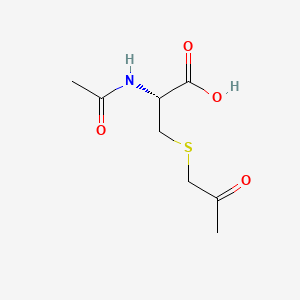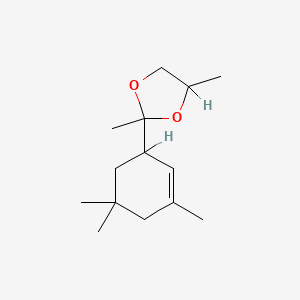
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two isocyanate groups attached to a cyclohexyl ring and a tolyl group. This compound is used in various industrial applications, particularly in the production of polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 2-isocyanatocyclohexylmethylamine with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ureas and carbamates.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming urethanes and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ureas and carbamates.
Reduction: Amines.
Substitution: Urethanes and other derivatives.
Applications De Recherche Scientifique
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, forming stable urethane and urea linkages. This reactivity is harnessed in various applications, including polymerization and surface modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene diisocyanate: Known for its use in polyurethane production.
Hexamethylene diisocyanate: Used in the manufacture of polyurethanes and coatings.
Methylene diphenyl diisocyanate: Commonly used in the production of rigid polyurethane foams.
Uniqueness
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its dual isocyanate functionality combined with a cyclohexyl and tolyl structure. This combination imparts specific reactivity and properties that are advantageous in certain applications, such as the production of specialized polymers and coatings.
Propriétés
Numéro CAS |
94166-79-7 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h4,6,8,14,16H,2-3,5,7,9H2,1H3 |
Clé InChI |
HVZNNFVEMZLASN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)CC2CCCCC2N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


